Ester Hydrolysis to Carboxylic Acid
The ethyl ester of the target compound can be quantitatively hydrolyzed to the corresponding carboxylic acid, a more versatile synthetic intermediate for amide coupling or further functionalization. A representative procedure demonstrates a 91% isolated yield for this transformation . While specific yield data for the hydrolysis of other 5-chloro-1-alkyl-pyrazole-4-carboxylates (e.g., methyl or phenyl analogs) under identical conditions are not available in the public domain, the high yield for this specific compound underscores its suitability as a reliable precursor for generating the corresponding acid in multi-step synthetic sequences .
| Evidence Dimension | Ester Hydrolysis Yield |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Comparable data for 5-chloro-1-alkyl analogs not available |
| Quantified Difference | N/A |
| Conditions | LiOH, MeOH/H2O, reflux, overnight |
Why This Matters
This high-yielding step provides a reproducible and efficient entry point to the carboxylic acid derivative, minimizing material loss and improving the cost-efficiency of complex synthetic routes.
